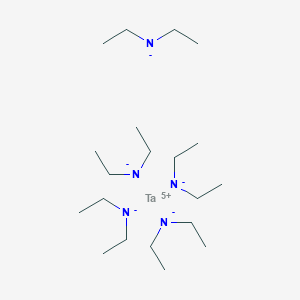
Pentakis(diethylamino)tantalum
Übersicht
Beschreibung
Pentakis(diethylamino)tantalum is an organometallic compound of tantalum. It is characterized by the presence of five diethylamino groups attached to a central tantalum atom. This compound is of significant interest due to its applications in various fields, including materials science and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentakis(diethylamino)tantalum can be synthesized by reacting tantalum pentachloride with lithium diethylamide in an inert solvent such as pentane. The reaction typically proceeds at room temperature, and the product is purified by sublimation. The general reaction is as follows:
TaCl5+5LiNEt2→Ta(NEt2)5+5LiCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of automated reactors and controlled environments ensures the purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Pentakis(diethylamino)tantalum undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen or water to form tantalum oxide and diethylamine.
Hydrolysis: Hydrolyzes readily in the presence of moisture to release diethylamine.
Substitution: Can undergo ligand exchange reactions with other amines or phosphines.
Common Reagents and Conditions
Oxidation: Oxygen or water at ambient conditions.
Hydrolysis: Moisture or water at room temperature.
Substitution: Other amines or phosphines in an inert solvent.
Major Products Formed
Oxidation: Tantalum oxide and diethylamine.
Hydrolysis: Tantalum hydroxide and diethylamine.
Substitution: New tantalum complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Pentakis(diethylamino)tantalum has several scientific research applications:
Materials Science: Used as a precursor for the deposition of tantalum nitride and tantalum oxide thin films, which are important in semiconductor manufacturing.
Catalysis: Acts as a catalyst in various organic reactions, including hydroaminoalkylation and C-alkylation of amines.
Chemical Vapor Deposition (CVD): Employed in the CVD process to create thin films for electronic devices.
Wirkmechanismus
The mechanism by which Pentakis(diethylamino)tantalum exerts its effects is primarily through its ability to act as a precursor in the formation of tantalum-based thin films. The compound decomposes under specific conditions to release tantalum atoms, which then form the desired thin films. The molecular targets and pathways involved include the interaction of tantalum with nitrogen or oxygen to form tantalum nitride or tantalum oxide, respectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentakis(dimethylamino) tantalum(V): Similar structure but with dimethylamino groups instead of diethylamino groups.
Tetrakis(diethylamino) titanium(IV): Similar in terms of having diethylamino groups but with titanium as the central metal.
Uniqueness
Pentakis(diethylamino)tantalum is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to its dimethylamino counterpart. The larger ethyl groups can influence the steric and electronic properties of the compound, making it suitable for specific applications in materials science and catalysis.
Eigenschaften
IUPAC Name |
diethylazanide;tantalum(5+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5C4H10N.Ta/c5*1-3-5-4-2;/h5*3-4H2,1-2H3;/q5*-1;+5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHYQSRWPDMAQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Ta+5] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H50N5Ta | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622783 | |
| Record name | Tantalum(5+) pentakis(N-ethylethanaminide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55161-66-5 | |
| Record name | Tantalum(5+) pentakis(N-ethylethanaminide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




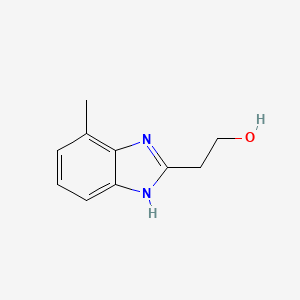
![Sodium;2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]acetic acid](/img/structure/B1629561.png)
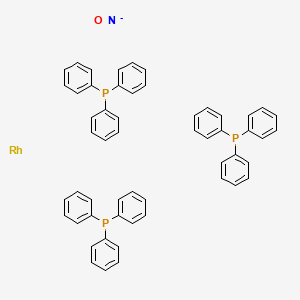
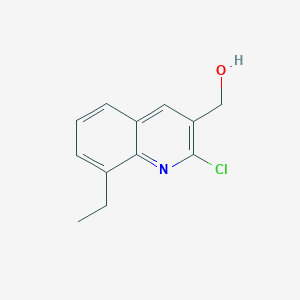

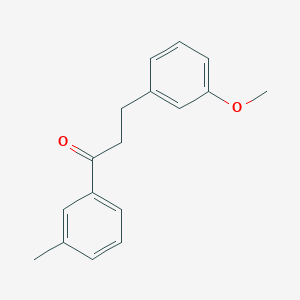
![4-bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1629572.png)
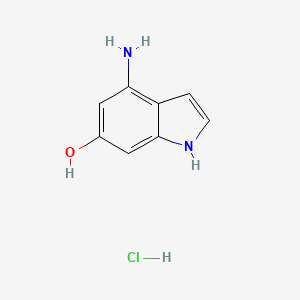
![3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B1629576.png)
![5-methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1629577.png)


